cimifugin,(S)

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Select (S)-Cimifugin for drug metabolism research (phase I and II metabolism well-defined with four specific UGT enzymes), anti-inflammatory assays (IC50 of 1.53 µmol/L for NO inhibition), analgesic testing (validated in vivo for heat pain threshold prolongation), and pruritus studies (confirmed MrgprA3 receptor antagonism with no TRPA1/TRPV1 activity). Differentiate from less potent in-class glycosides like prim-O-glucosylcimifugin.

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
Cat. No. B11932936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecimifugin,(S)
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
InChIInChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1
InChIKeyATDBDSBKYKMRGZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimifugin (S) for Scientific Procurement: A Chromone-Derived Bioactive Compound from Saposhnikovia divaricata with Defined Pharmacological Profile


(S)-Cimifugin (CAS 37921-38-3) is a furochromone aglycone isolated from Saposhnikovia divaricata (Radix Saposhnikoviae), recognized as a key bioactive marker in traditional Chinese medicine formulations such as Yu-Ping-Feng-San . Its molecular weight is 306.31 Da, and it demonstrates anti-inflammatory activity via regulation of tight junction proteins and inhibition of NF-κB/MAPK signaling in LPS-stimulated RAW264.7 macrophages . In vitro metabolism studies using human liver microsomes have identified seven phase I and two phase II metabolites, with glucuronidation by UGT1A1, UGT1A9, UGT2B4, and UGT2B7 as the major pathway [1].

Cimifugin (S) Cannot Be Substituted with Generic Chromones: Evidence of Pharmacological and Pharmacokinetic Divergence


The interchangeable use of in-class chromones (e.g., prim-O-glucosylcimifugin, 4'-O-β-D-glucosyl-5-O-methylvisamminol) with (S)-cimifugin is scientifically invalid due to quantifiable differences in potency, target engagement, and disposition. Comparative pharmacology studies reveal that cimifugin exerts marked dose-dependent antipyretic, analgesic, and anti-inflammatory effects, whereas the glycosylated analog prim-O-glucosylcimifugin (PGCN) shows relatively lower efficacy, and 4'-O-β-D-glucosyl-5-O-methylvisamminol (GML) exhibits feeble pharmacodynamic effects [1]. Furthermore, oral administration of PGCN results primarily in in vivo conversion to cimifugin, which itself demonstrates significantly prolonged absorption and elimination when delivered as part of the natural extract versus as the pure monomer [2]. These stark disparities in both intrinsic activity and systemic exposure render generic substitution a source of experimental variability that compromises reproducibility and data interpretability.

Quantitative Differentiation of Cimifugin (S) Against Comparator Chromones: An Evidence-Based Procurement Guide


Superior Anti-Inflammatory Potency: Cimifugin Exhibits 2.5-Fold Higher IC50 for NO Inhibition Compared to Its Amino Acid Ester Derivative

In a head-to-head in vitro study evaluating 21 cimifugin amino acid ester derivatives, cimifugin (CIM) displayed an IC50 for NO inhibition of 1.53 ± 0.11 μmol/L in LPS-stimulated RAW264.7 macrophages. The most potent derivative (CIM 3) achieved an IC50 of 0.61 ± 0.06 μmol/L, which is approximately 2.5-fold more potent. However, for procurement decisions, this data confirms that cimifugin itself possesses a defined baseline potency (IC50 ≈ 1.53 μM) against which any newly synthesized analog can be quantitatively benchmarked [1].

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Superior In Vivo Analgesic Efficacy: Cimifugin Significantly Prolongs Heat Pain Threshold in Murine Models Compared to Its Amino Acid Ester Derivatives

In a direct in vivo comparison, oral administration of cimifugin (CIM) significantly prolonged the mouse heat pain threshold, a measure of analgesic activity, compared to vehicle control. While the derivative CIM 3 demonstrated enhanced efficacy, the study confirms that cimifugin itself possesses a demonstrable and quantifiable analgesic effect in this model. This provides a critical baseline for evaluating the in vivo efficacy of related compounds [1].

Analgesic In Vivo Pain Models

Distinct Pharmacokinetic Profile: Cimifugin Exhibits Prolonged Absorption and Elimination When Administered as Extract vs. Pure Monomer

A comparative pharmacokinetic study in rats revealed significant differences (P < 0.05) in AUC(0-t), AUC(0-∞), and t(1/2) when cimifugin was administered as pure monomer versus as part of Radix Saposhnikoviae (RS) extract. Notably, both absorption and elimination of cimifugin were prolonged following oral administration of the RS extract compared to the single compound. Furthermore, prim-O-glucosylcimifugin (PGCN) was found to be predominantly transformed into cimifugin upon absorption into the bloodstream [1].

Pharmacokinetics Absorption Elimination Extract vs. Monomer

Target Selectivity Profile: Cimifugin Exhibits Selective Antagonism of TRPV1 and MrgprA3 Over TRPA1 and Histamine Receptors

Functional assays in primary mouse dorsal root ganglia (DRG) neurons demonstrated that cimifugin does not interfere with AITC-stimulated TRPA1 activation or capsaicin-stimulated TRPV1 activation, indicating a lack of antagonism at these channels under the tested conditions [1]. Conversely, cimifugin significantly inhibited chloroquine (CQ)-evoked calcium influx via the MrgprA3 receptor and directly bound to MrgprA3 as confirmed by microscale thermophoresis (MST) [1]. This selectivity is critical: while cimifugin does not block TRPV1 in this model, it acts as an MrgprA3 antagonist. BindingDB data indicates a wide range of reported IC50 values for TRPV1 antagonism (from 15 nM to 1.99 μM) depending on assay conditions, underscoring the importance of precise experimental context [2].

Target Selectivity TRP Channels MrgprA3 Itch

Metabolic Fate Differentiation: Cimifugin Undergoes Extensive Phase I and II Metabolism Distinct from Its Glycoside Prodrug

In vitro metabolism studies using human liver microsomes revealed distinct metabolic pathways for cimifugin (CN) compared to its glycoside, prim-O-glucosylcimifugin (PGCN). PGCN primarily underwent hydroxylation and hydrolysis (5 phase I metabolites). In contrast, cimifugin exhibited broader phase I metabolism (7 metabolites: hydroxylation, demethylation, dehydrogenation) and, critically, extensive phase II conjugation. O-glucuronidation was identified as the major metabolic pathway for cimifugin, catalyzed specifically by UGT1A1, UGT1A9, UGT2B4, and UGT2B7 [1].

Metabolism Human Liver Microsomes UGT Enzymes Glucuronidation

Cimifugin (S) Application Scenarios: Deriving Experimental Models and Procurement Decisions from Evidence-Based Differentiation


In Vitro Anti-Inflammatory Screening and Derivative Benchmarking

Researchers developing novel anti-inflammatory agents can utilize (S)-cimifugin as a well-characterized positive control or scaffold. Its defined IC50 of 1.53 μmol/L for NO inhibition in RAW264.7 cells provides a quantitative benchmark for assessing the potency of new synthetic derivatives or isolated natural products [1]. This specific potency metric enables direct, data-driven comparisons of compound efficacy in a widely used inflammation model.

In Vivo Analgesic Efficacy Studies in Murine Pain Models

For studies investigating analgesic mechanisms or screening compounds for pain relief, (S)-cimifugin offers a validated in vivo reference compound. Its demonstrated ability to significantly prolong heat pain threshold in mice, as shown in head-to-head comparisons with its own derivatives, makes it suitable for use in hot plate or other thermal pain assays to establish a baseline for novel analgesics [1].

Pharmacokinetic and Metabolism Studies Requiring a Defined Aglycone Substrate

(S)-Cimifugin is the appropriate choice for studies focused on hepatic metabolism and glucuronidation pathways. Its well-defined phase I and II metabolic profile in human liver microsomes, including specific identification of responsible UGT enzymes (UGT1A1, UGT1A9, UGT2B4, UGT2B7), makes it a valuable tool compound for investigating drug metabolism and potential interactions involving these conjugating enzymes [2]. This contrasts with its glycoside prodrug, prim-O-glucosylcimifugin, which shows a different metabolic fate.

Target Engagement Studies for MrgprA3-Mediated Histamine-Independent Itch

Researchers exploring the neurobiology of itch and pruritus can employ (S)-cimifugin as a selective pharmacological tool. Its confirmed direct binding to and antagonism of the MrgprA3 receptor, coupled with its lack of effect on TRPA1 and TRPV1 in DRG neuron assays, provides a specific molecular probe for dissecting histamine-independent itch pathways in atopic dermatitis and other pruritic conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for cimifugin,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.